An In-Depth Technical Guide to the Structure Elucidation of Regorafenib Metabolite M4 (N-Desmethyl Regorafenib)
An In-Depth Technical Guide to the Structure Elucidation of Regorafenib Metabolite M4 (N-Desmethyl Regorafenib)
Abstract
Regorafenib is an oral multi-kinase inhibitor pivotal in the treatment of metastatic colorectal cancer and other malignancies.[1][2] The biotransformation of a drug candidate is a critical aspect of drug development, directly influencing its efficacy, pharmacokinetic profile, and potential toxicity. Regorafenib undergoes extensive hepatic metabolism, primarily mediated by Cytochrome P450 3A4 (CYP3A4) and UGT1A9, leading to several metabolites.[1][3][4] Among these, the N-desmethyl metabolite, designated as M4, represents a key transformation product.[5] This guide provides an in-depth, technically-focused narrative on the definitive structure elucidation of Regorafenib metabolite M4. We will detail the causality behind the analytical strategy, from in vitro metabolite generation using human liver microsomes to the synergistic application of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies described herein constitute a self-validating system, ensuring the highest degree of confidence in the final structural assignment.
The Metabolic Landscape of Regorafenib
Understanding the metabolic fate of Regorafenib is the foundational step in characterizing any of its metabolites. The parent drug serves as a substrate for multiple enzymatic reactions, primarily Phase I oxidation and Phase II glucuronidation.[6][7]
The principal oxidative pathways are catalyzed by CYP3A4, leading to the formation of two major active metabolites: M2 (N-oxide) and M5 (N-oxide and N-desmethyl).[8][9][10] The formation of M4 (N-Desmethyl Regorafenib) occurs via a demethylation reaction, a common metabolic route for compounds containing an N-methyl moiety. While M2 and M5 are often the most abundant in circulation, the complete structural confirmation of all metabolites, including M4, is essential for a comprehensive safety and efficacy assessment.
Caption: Primary oxidative metabolic pathways of Regorafenib.
A Synergistic Analytical Workflow for Structure Elucidation
The unambiguous identification of a drug metabolite, particularly when a reference standard is unavailable, necessitates a multi-technique approach. Mass spectrometry provides unparalleled sensitivity and accurate mass information, while NMR spectroscopy offers definitive structural detail.[11][12] Our strategy is built on this synergy, creating a workflow where each step validates the next.
The causality is clear: we first use a high-throughput in vitro system to generate the metabolite. Then, we employ LC-MS/MS as a rapid screening tool to detect the metabolite and propose a putative structure based on mass shifts and fragmentation patterns.[7] Finally, we use NMR on an isolated sample to provide the unequivocal proof of that structure.
Caption: Overall analytical workflow for metabolite structure elucidation.
Experimental Protocol: In Vitro Metabolite Generation
To generate sufficient quantities of M4 for analysis, we utilize human liver microsomes (HLMs), which are rich in Phase I enzymes like CYPs.[6][13] This in vitro model provides a controlled and concentrated environment for metabolic reactions.
Protocol 1: Incubation of Regorafenib with Human Liver Microsomes
-
Preparation : In a microcentrifuge tube, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 mg/mL human liver microsomes, and 3 mM MgCl₂.
-
Pre-incubation : Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the system.
-
Initiation : Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) and Regorafenib (final concentration, e.g., 10 µM). The use of a regenerating system ensures a sustained supply of the necessary cofactor for CYP enzyme activity.
-
Incubation : Incubate the reaction mixture at 37°C for 60 minutes with gentle agitation.
-
Termination : Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.[6] This step serves two purposes: it stops all enzymatic activity and precipitates the microsomal proteins.
-
Centrifugation : Vortex the mixture and centrifuge at >12,000 x g for 10 minutes to pellet the precipitated proteins.
-
Collection : Carefully transfer the supernatant, which now contains the parent drug and its metabolites, to a clean tube for LC-MS analysis.
Mass Spectrometry: Detection and Fragmentation Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone of modern metabolite identification.[6][7] We employ high-resolution mass spectrometry (HRMS) to gain confidence in the elemental composition of the detected species.
Protocol 2: LC-MS/MS Analysis
-
Chromatography :
-
Mass Spectrometry :
-
Instrument : A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization : Electrospray ionization in positive mode (ESI+). The multiple nitrogen atoms in Regorafenib's structure make it readily protonated.
-
Analysis : Perform a full scan to detect all ions. Subsequently, perform product ion scans (MS/MS) on the parent drug and the suspected metabolite peak.[7]
-
Data Interpretation and Validation
The N-demethylation of Regorafenib to form M4 involves the loss of a CH₂ group. This corresponds to a specific mass shift.
-
Regorafenib (C₂₁H₁₅ClF₄N₄O₃) : Exact Mass = 482.0768
-
Metabolite M4 (C₂₀H₁₃ClF₄N₄O₃) : Exact Mass = 468.0612[5]
The expected mass difference is -14.0156 Da . HRMS analysis of the chromatographic peak corresponding to the metabolite should confirm this exact mass, providing strong evidence for the elemental formula of M4.
Tandem MS (MS/MS) provides the next layer of validation. By comparing the fragmentation pattern of M4 to that of Regorafenib, we can pinpoint the site of modification. Key fragments related to the N-methylpicolinamide moiety will show a mass shift of 14 Da, while fragments from the other side of the molecule will remain unchanged.
| Compound | Parent Ion [M+H]⁺ (m/z) | Key Fragment A (m/z) | Key Fragment B (m/z) | Interpretation |
| Regorafenib | 483.0841 | 146.06 | 337.02 | Fragment A: N-methylpicolinamide moiety. Fragment B: Urea-linked chloro-trifluoromethylphenyl moiety. |
| Metabolite M4 | 469.0685 | 132.04 | 337.02 | Fragment A shows a -14 Da shift (loss of CH₂), confirming demethylation on the picolinamide side. Fragment B is unchanged. |
NMR Spectroscopy: Definitive Structural Confirmation
While MS data provides compelling evidence, it cannot definitively rule out isomeric structures. NMR spectroscopy is the gold standard, providing unambiguous proof of atomic connectivity.[7][11][12] This requires isolating the metabolite in sufficient purity and quantity, typically by scaling up the in vitro incubation and using preparative HPLC.
Data Interpretation and Validation
The key to NMR confirmation lies in identifying the specific proton and carbon signals that are lost or shifted due to the N-demethylation.
-
¹H NMR : The most telling piece of evidence comes from the proton spectrum. Regorafenib exhibits a characteristic signal for the N-methyl group protons. In M4, this signal will be absent.
-
¹³C NMR : The carbon spectrum will corroborate this finding, showing the absence of the N-methyl carbon signal.
-
2D NMR (HSQC/HMBC) : Heteronuclear correlation experiments would further confirm the structure by showing the connectivity between protons and carbons, verifying the integrity of the rest of the molecular scaffold.
| Signal Type | Expected Chemical Shift in Regorafenib (ppm) | Expected Observation in Metabolite M4 | Rationale |
| N-CH₃ Protons (¹H) | ~2.8 - 3.0 (singlet, 3H) | Signal is absent | Direct evidence of the loss of the methyl group. |
| Amide N-H Proton (¹H) | Broad singlet | Signal present, potentially shifted | The chemical environment of the amide proton changes upon demethylation. |
| N-CH₃ Carbon (¹³C) | ~26 - 28 | Signal is absent | Confirms the loss of the methyl carbon from the structure. |
Conclusion
References
-
The proposed metabolic pathway of regorafenib in humans in vivo - ResearchGate. Available from: [Link]
-
Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem. National Institutes of Health. Available from: [Link]
-
Analytical strategies for identifying drug metabolites - PubMed. National Institutes of Health. Available from: [Link]
-
Pharmacology of Regorafenib (Stivarga, Regonat; Pharmacokinetics, Mechanism of Action, Uses, Effects) - YouTube. Available from: [Link]
-
Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - alwsci. Available from: [Link]
-
Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC–MS/MS | Request PDF - ResearchGate. Available from: [Link]
-
Novel Approach to Performing Metabolite Identification in Drug Metabolism. American Pharmaceutical Review. Available from: [Link]
-
Higher Systemic Exposure to Unbound Active Metabolites of Regorafenib Is Associated With Short Progression-Free Survival in Colorectal Cancer Patients - PubMed. National Institutes of Health. Available from: [Link]
-
Determination of Regorafenib (BAY 73-4506) and Its Major Human Metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in Human Plasma by Stable-Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry - PubMed. National Institutes of Health. Available from: [Link]
-
Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC - NIH. National Institutes of Health. Available from: [Link]
-
Metabolic profiling of the anti-tumor drug regorafenib in mice - PubMed. National Institutes of Health. Available from: [Link]
-
Regorafenib metabolite M4 | C20H13ClF4N4O3 | CID 53491672 - PubChem. National Institutes of Health. Available from: [Link]
-
Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed. National Institutes of Health. Available from: [Link]
-
Analytical strategies for identifying drug metabolites | Request PDF - ResearchGate. Available from: [Link]
-
Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - Semantic Scholar. Available from: [Link]
Sources
- 1. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regorafenib metabolite M4 | C20H13ClF4N4O3 | CID 53491672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
- 8. researchgate.net [researchgate.net]
- 9. Higher Systemic Exposure to Unbound Active Metabolites of Regorafenib Is Associated With Short Progression-Free Survival in Colorectal Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic profiling of the anti-tumor drug regorafenib in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
